5-Butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-1-phenylpyrimidin-4-one
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Overview
Description
5-BUTYL-2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a butyl group, a dimethylaminoethylsulfanyl group, a hydroxy group, and a phenyl group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BUTYL-2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyrimidinone Core: The initial step involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed in the presence of an acid catalyst to form the dihydropyrimidinone core.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base.
Attachment of the Dimethylaminoethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 2-(dimethylamino)ethylthiol.
Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions.
Phenyl Group Addition: The phenyl group is typically introduced via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-BUTYL-2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylaminoethylsulfanyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-BUTYL-2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-BUTYL-2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
5-BUTYL-2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE: Unique due to its specific substituents and their arrangement.
Other Dihydropyrimidinones: Compounds with different substituents on the dihydropyrimidinone core, such as 5-ethyl-2-{[2-(dimethylamino)ethyl]sulfanyl}-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one.
Uniqueness
The uniqueness of 5-BUTYL-2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C18H25N3O2S |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
5-butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-3-phenylpyrimidin-4-one |
InChI |
InChI=1S/C18H25N3O2S/c1-4-5-11-15-16(22)19-18(24-13-12-20(2)3)21(17(15)23)14-9-7-6-8-10-14/h6-10,22H,4-5,11-13H2,1-3H3 |
InChI Key |
ZACGNQPZHZDXDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCCN(C)C)O |
Origin of Product |
United States |
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